1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one 1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
Brand Name: Vulcanchem
CAS No.: 914350-23-5
VCID: VC21394729
InChI: InChI=1S/C8H11Br2N3O/c1-8(2,3)5(14)4-13-7(10)11-6(9)12-13/h4H2,1-3H3
SMILES: CC(C)(C)C(=O)CN1C(=NC(=N1)Br)Br
Molecular Formula: C8H11Br2N3O
Molecular Weight: 325g/mol

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one

CAS No.: 914350-23-5

Cat. No.: VC21394729

Molecular Formula: C8H11Br2N3O

Molecular Weight: 325g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one - 914350-23-5

Specification

CAS No. 914350-23-5
Molecular Formula C8H11Br2N3O
Molecular Weight 325g/mol
IUPAC Name 1-(3,5-dibromo-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
Standard InChI InChI=1S/C8H11Br2N3O/c1-8(2,3)5(14)4-13-7(10)11-6(9)12-13/h4H2,1-3H3
Standard InChI Key TWIMOFCDSQKNPV-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)CN1C(=NC(=N1)Br)Br
Canonical SMILES CC(C)(C)C(=O)CN1C(=NC(=N1)Br)Br

Introduction

1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one is a synthetic compound with diverse chemical and potential biological applications. It features a 1,2,4-triazole ring substituted with dibromo groups and a ketone functionality attached to a tert-butyl moiety. This article explores its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of this compound involves the reaction of a triazole derivative with appropriate alkylating agents under controlled conditions. While detailed synthesis protocols for this specific compound are not widely published, triazole derivatives are typically synthesized via:

  • Formation of the Triazole Core:

    • Reaction of hydrazine derivatives with carbon disulfide or nitriles.

    • Cyclization to form the 1H-1,2,4-triazole ring.

  • Bromination:

    • Bromination at specific positions (e.g., 3 and 5) using brominating agents like bromine or N-bromosuccinimide (NBS).

  • Substitution with Ketone Group:

    • Alkylation with tert-butyl ketones to introduce the dimethylbutanone group.

Further refinement may involve recrystallization or chromatographic purification to achieve high purity.

Research Findings

Although detailed biological evaluations of this specific compound are sparse, related triazole derivatives have been extensively studied:

StudyFindings
Antifungal ActivityTriazoles inhibit ergosterol biosynthesis in fungal membranes .
Anticancer PotentialTriazole derivatives show anti-mitotic activity in breast cancer models .
Enzyme InhibitionEffective inhibitors of cytochrome P450 enzymes .

Further research is required to validate these findings for this specific compound.

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